ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Beschreibung
Ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by:
Eigenschaften
IUPAC Name |
ethyl 2-[3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-3-26-15(25)10-24-17-16(11(2)23-24)13(18(19,20)21)9-14(22-17)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMXPDKHBJWGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, known for its medicinal properties. The structure can be represented as follows:
- Molecular Formula : C16H14F3N3O2
- Molecular Weight : 321.30 g/mol
- SMILES Notation :
O=C1NC(N(C2=CC=C(CC)C=C2)N=C3C)=C3C(C(F)(F)F)=C1
This structure includes a trifluoromethyl group, which enhances metabolic stability and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.59 | Inhibition of cell proliferation |
| Km-12 (Colon) | 0.304 | TRKA inhibition |
| A549 (Lung) | Not specified | Induction of apoptosis |
The compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7), suggesting that it may act through specific molecular targets associated with tumor growth and survival.
The mechanism underlying the biological activity of ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with tropomyosin receptor kinases (TRKs). TRKs are implicated in various cancers due to their role in cell proliferation and differentiation. Inhibiting these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
- Inhibition of TRKA : A study demonstrated that derivatives similar to ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate effectively inhibited TRKA with an IC50 value of 56 nM. This inhibition correlated with decreased proliferation in Km-12 colon cancer cells .
- Antitubercular Activity : Another investigation focused on pyrazolo[3,4-b]pyridine derivatives indicated that certain modifications could enhance antitubercular activity against Mycobacterium tuberculosis. Ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate was part of a library evaluated for its effectiveness against this pathogen, showing promising results in vitro .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Ester vs. Carboxylic Acid Derivatives
- Ethyl Ester (Target Compound) : The ester group enhances lipophilicity, improving membrane permeability and bioavailability compared to the carboxylic acid analog .
- Carboxylic Acid : Higher polarity may limit blood-brain barrier penetration but allows for ionic interactions in biological targets .
Substituent Variations
- Phenyl vs.
- Methoxy Modification : The 2-methoxyphenyl group () enhances hydrogen-bonding capacity, which could improve binding affinity to target proteins .
Trifluoromethyl (CF₃) Group
A common feature in all analogs, the CF₃ group:
- Withdraws electrons, stabilizing the pyrazole ring.
- Increases metabolic stability by resisting oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
